

Applications of O-Butylhydroxylamine in Drug Discovery and Development: Application Notes and Protocols

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Compound of Interest

Compound Name: O-Butylhydroxylamine

CAS No.: 5622-77-5

Cat. No.: B1274107

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Butylhydroxylamine hydrochloride (CAS: 4490-82-8) is a versatile reagent and building block in drug discovery and development.[1] Its primary application lies in the formation of stable O-butyl-oxime ethers through reaction with aldehydes and ketones. This chemistry is leveraged in various stages of the drug development pipeline, from the synthesis of novel small molecule inhibitors to the construction of complex bioconjugates like antibody-drug conjugates (ADCs). The butyl group can modulate physicochemical properties such as lipophilicity, which may influence cell permeability and pharmacokinetic profiles of drug candidates.

The oxime linkage formed is known for its high stability under physiological conditions, offering an advantage over other conjugation chemistries like imines or hydrazones.[2] This stability is crucial for maintaining the integrity of a drug candidate in vivo. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of **O-Butylhydroxylamine** in medicinal chemistry and bioconjugation.

Key Applications

- **Small Molecule Synthesis:** **O-Butylhydroxylamine** is used to synthesize O-butyl-oxime derivatives of lead compounds to explore structure-activity relationships (SAR). The introduction of the O-butyloximino group can alter the parent molecule's potency, selectivity, and pharmacokinetic properties.[3]
- **Bioconjugation and Linkers:** As a bifunctional molecule, derivatives of **O-Butylhydroxylamine** can be incorporated into linkers for antibody-drug conjugates (ADCs). [4] One end can form a stable oxime bond with a cytotoxic payload, while the other end can be attached to an antibody.[5]
- **Fragment-Based Drug Discovery (FBDD):** **O-Butylhydroxylamine** can be used to modify fragments to improve their properties or to serve as a vector for growing or linking fragments.

Quantitative Data Summary

The following tables summarize representative quantitative data for oxime ether formation and the biological activity of oxime-containing compounds. While not all examples use **O-Butylhydroxylamine** specifically, they provide a strong indication of the potential efficacy and reaction conditions.

Table 1: Synthesis Yields of O-Alkyl Oxime Ethers

Carbonyl Compound	O-Alkylhydroxylamine	Base	Solvent	Reaction Time	Yield (%)	Reference
Various Aldehydes & Ketones	Benzylhydroxylamine	KOH	Reflux	3h	60-98	[6]
Cinnamaldehyde	Hydroxylamine/Ethyl Bromide	K ₂ CO ₃	THF	50 min	75-82	N/A
Thiophen-2-yl-ethanone	Butyl chloride	Super Base	N/A	N/A	92	[7]

Table 2: Biological Activity of Representative Oxime Ether-Containing Compounds

Compound Class	Target/Assay	IC ₅₀ /EC ₅₀	Reference
Tryptanthrin Oxime Derivative (1j)	JNK1	340 nM (Kd)	N/A
Tryptanthrin Oxime Derivative (1j)	JNK2	490 nM (Kd)	N/A
Tryptanthrin Oxime Derivative (1j)	JNK3	180 nM (Kd)	N/A
Tryptanthrin Oxime Derivative (1j)	LPS-induced NF-κB/AP-1 activity	0.8 μM	N/A
Indirubin-3'-oxime analog (16)	FLT3 Kinase	7.89 nM	[8]
Indirubin-3'-oxime analog (20)	CDK2	0.04 μM	[8]
Isatin-derived oxime (50)	A549 cancer cell line	1.0 μM	[8]
Isatin-derived oxime (50)	CH1 cancer cell line	0.28 μM	[8]
Isatin-derived oxime (50)	SW480 cancer cell line	0.52 μM	[8]
Cyclobutyl Oxime Ester (6b)	Rhizoctonia solani	1.70 μg/mL	[9]
O-benzyl oxime ether (19)	Rhizoctonia solani	8.5 μg/mL	[3]

Experimental Protocols

Protocol 1: General Synthesis of an O-Butyl-Oxime from an Aldehyde or Ketone

This protocol describes a general method for the synthesis of O-butyl-oxime ethers from a carbonyl compound.

Materials:

- Aldehyde or ketone of interest (1.0 mmol)
- **O-Butylhydroxylamine** hydrochloride (1.2 mmol)
- Potassium carbonate (K_2CO_3) or Sodium Acetate (NaOAc) (2.0 mmol)
- Anhydrous ethanol or Tetrahydrofuran (THF) (10 mL)
- Deionized water
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and **O-Butylhydroxylamine** hydrochloride (1.2 mmol) in anhydrous ethanol or THF (10 mL).
- Add the base (e.g., potassium carbonate or sodium acetate, 2.0 mmol) to the mixture.
- Attach a reflux condenser and heat the mixture to reflux (typically 60-80°C) for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the solvent using a rotary evaporator.

- Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with brine (1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure O-butyl-oxime. [\[10\]](#)
- Characterize the final product by NMR and mass spectrometry to confirm its structure and purity. [\[11\]](#)[\[12\]](#)

Protocol 2: General Procedure for Bioconjugation using an O-Butylhydroxylamine Linker

This protocol outlines a general workflow for conjugating a drug molecule containing an aminoxy group (derived from an **O-butylhydroxylamine** linker) to an antibody with an engineered carbonyl group.

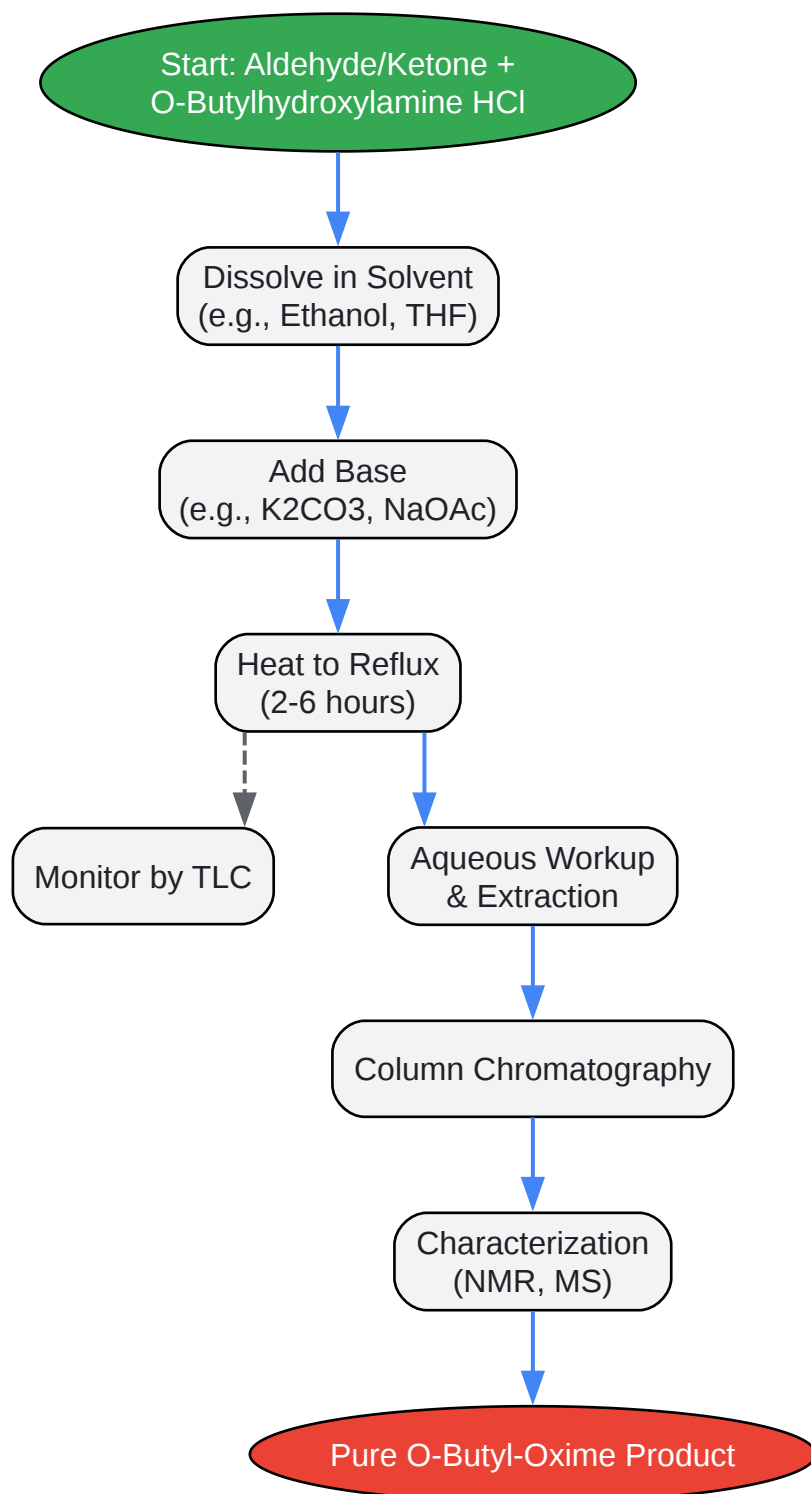
Materials:

- Antibody with an accessible aldehyde or ketone group (e.g., from oxidized glycans or an incorporated unnatural amino acid).
- Aminoxy-functionalized drug-linker (with an O-butyl-oxime precursor).
- Phosphate-buffered saline (PBS), pH 6.0-7.0.
- Aniline or aniline derivative catalyst stock solution (e.g., 100 mM in DMSO).
- Size-exclusion chromatography (SEC) column for purification.

Procedure:

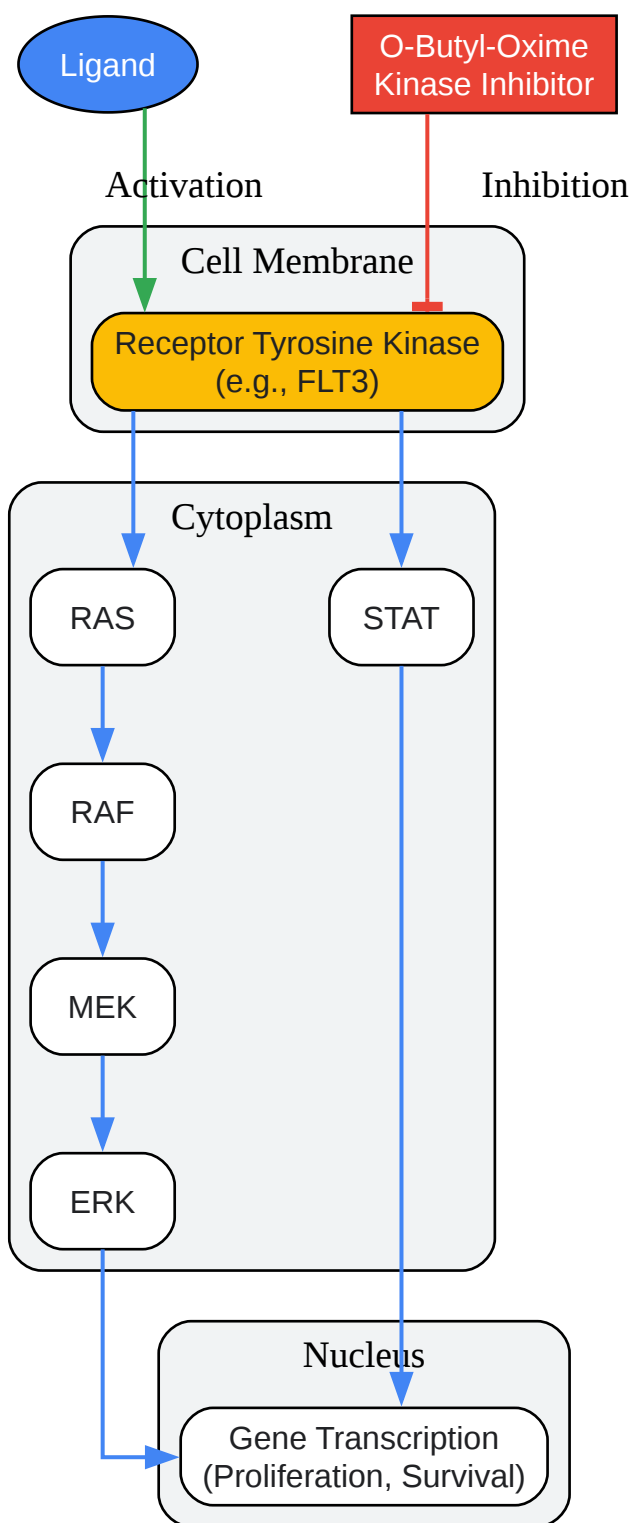
- Antibody Preparation: Prepare the antibody solution in PBS at a concentration of 1-10 mg/mL.
- Conjugation Reaction:
 - Add the aminoxy-functionalized drug-linker to the antibody solution. A 5- to 20-fold molar excess of the drug-linker over the antibody is a common starting point.
 - Add the aniline catalyst to the reaction mixture to a final concentration of 1-10 mM.
- Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle mixing.
- Purification:
 - Remove the excess, unreacted drug-linker and catalyst by size-exclusion chromatography (e.g., using a Sephadex G-25 or similar column).
 - Elute the antibody-drug conjugate (ADC) with PBS.
- Characterization:
 - Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
 - Assess the purity and aggregation of the ADC by SEC.
 - Confirm the biological activity of the ADC in a relevant cell-based assay.

Visualizations



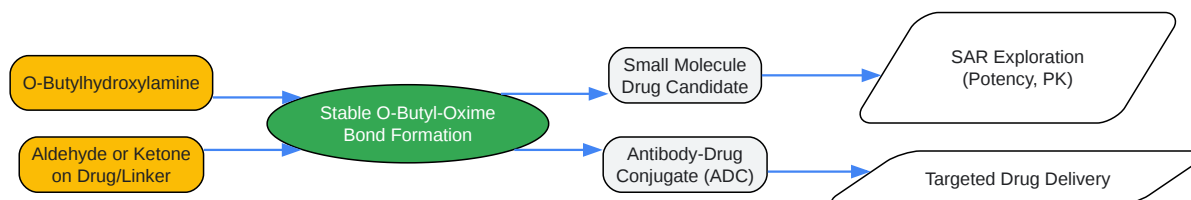
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Caption: General workflow for the synthesis of O-butyl-oximes.



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Caption: A representative signaling pathway (MAPK/ERK and STAT) inhibited by an O-butyl-oxime-containing kinase inhibitor.



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Caption: Logical relationships in the application of **O-Butylhydroxylamine** in drug discovery.

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